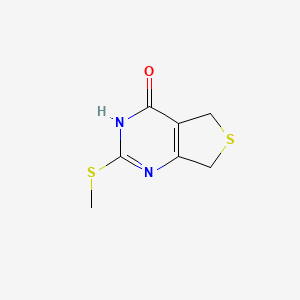
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a 2-halo derivative reacts with sulfur-containing reagents . Another approach involves the [4+2] cyclization reaction, which is often used to form the thieno[3,4-D]pyrimidine core . These reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-6,7-dihydro-thieno(3,2-D)pyrimidin-4-OL: Another thieno[3,2-D]pyrimidine derivative with similar structural features.
5,7-Dihydro-2-methylthieno[3,4-D]pyrimidin-4-OL: A closely related compound with slight variations in the substitution pattern.
Uniqueness
2-Methylsulfanyl-5,7-dihydro-thieno(3,4-D)pyrimidin-4-OL is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C7H8N2OS2 |
|---|---|
Molecular Weight |
200.3 g/mol |
IUPAC Name |
2-methylsulfanyl-5,7-dihydro-3H-thieno[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N2OS2/c1-11-7-8-5-3-12-2-4(5)6(10)9-7/h2-3H2,1H3,(H,8,9,10) |
InChI Key |
FHFMMHGKZZQTNT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CSC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


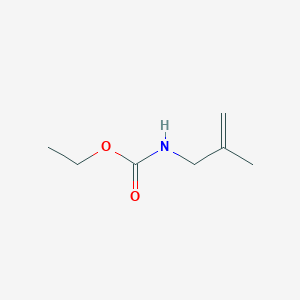

![N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11969270.png)
![7,8-Dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11969280.png)
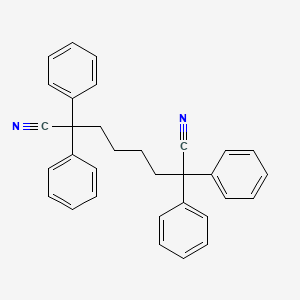
![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969294.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11969310.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11969315.png)
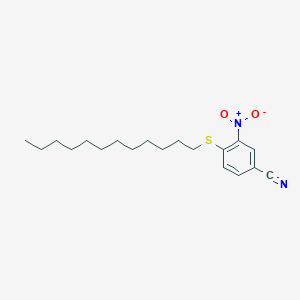
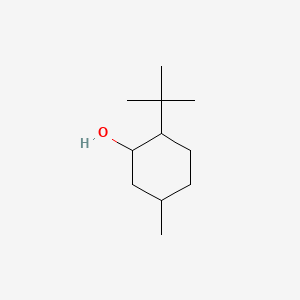
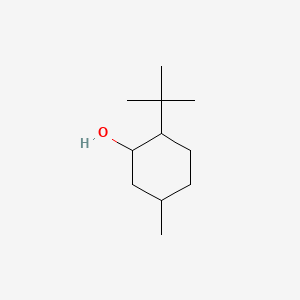
![Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)-](/img/structure/B11969329.png)

